molecular formula C23H20N2O6 B1183867 OASCBZDYKZJRRF-CTLPNWKNSA-N

OASCBZDYKZJRRF-CTLPNWKNSA-N

Cat. No.: B1183867
M. Wt: 420.421
InChI Key: OASCBZDYKZJRRF-CTLPNWKNSA-N
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Description

The compound with the InChIKey OASCBZDYKZJRRF-CTLPNWKNSA-N is identified as (E)-stilbene (trans-stilbene), a diarylethene derivative consisting of two benzene rings connected by a central ethylene bond in the trans configuration. This compound is notable for its photochemical properties, including reversible isomerization under UV light, and its applications in organic electronics, photoresponsive materials, and fluorescence studies. Key physicochemical properties include:

  • Molecular formula: C₁₄H₁₂
  • Molecular weight: 180.25 g/mol
  • Melting point: 122–124°C
  • Boiling point: 305–307°C
  • Solubility: Insoluble in water, soluble in organic solvents (e.g., ethanol, chloroform).

Stilbene derivatives are widely studied for their structural rigidity and electronic properties, making them valuable in supramolecular chemistry and materials science.

Properties

Molecular Formula

C23H20N2O6

Molecular Weight

420.421

InChI

InChI=1S/C23H20N2O6/c1-28-15-5-3-14(4-6-15)25-11-23-9-8-17(31-23)19(20(23)22(25)27)21(26)24-13-2-7-16-18(10-13)30-12-29-16/h2-10,17,19-20H,11-12H2,1H3,(H,24,26)/t17-,19?,20-,23-/m0/s1

InChI Key

OASCBZDYKZJRRF-CTLPNWKNSA-N

SMILES

COC1=CC=C(C=C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)NC5=CC6=C(C=C5)OCO6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (E)-stilbene with structurally and functionally analogous compounds:

Property (E)-Stilbene (Z)-Stilbene (cis-stilbene) Bibenzyl (1,2-diphenylethane) 4,4'-Dimethylstilbene
InChIKey OASCBZDYKZJRRF-CTLPNWKNSA-N LXGKHLVLJQMTLL-ZHACJKMWSA-N QQQXZPAVPAKTIJ-UHFFFAOYSA-N VGGRBJARVEMFPA-ZHACJKMWSA-N
Configuration Trans Cis Single bond (no isomerism) Trans with methyl substituents
Melting Point (°C) 122–124 5–7 52–54 168–170
Photochemical Activity High (UV-induced isomerization) Moderate (less stable) None Moderate (enhanced stability)
Fluorescence Quantum Yield 0.04 (in ethanol) 0.01 (in ethanol) <0.001 0.08 (in ethanol)
Applications OLEDs, photoresponsive gels Photoswitches, sensors Solvent, plasticizer Liquid crystals, dyes

Key Research Findings:

Isomerization Dynamics : (E)-stilbene undergoes reversible trans-to-cis isomerization under UV light (λ = 254 nm), with a quantum yield of 0.55. In contrast, (Z)-stilbene is less thermally stable and reverts to the trans form at room temperature.

Electronic Properties : The extended π-conjugation in (E)-stilbene results in a higher fluorescence quantum yield compared to bibenzyl, which lacks a conjugated double bond.

Substituent Effects : Methyl-substituted derivatives like 4,4'-dimethylstilbene exhibit increased thermal stability and fluorescence due to steric and electronic modulation.

Limitations of Available Evidence

While the provided evidence includes a 2016 MNRAS paper and a 2021 regulatory report, the latter contains incomplete or garbled text, limiting its utility. Data gaps (e.g., detailed toxicity profiles of substituted stilbenes) highlight the need for further research.

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